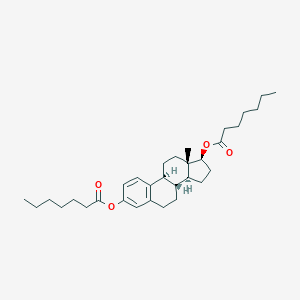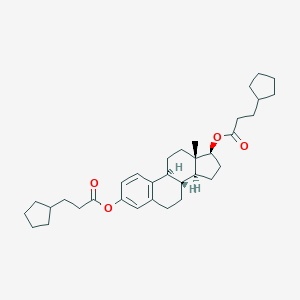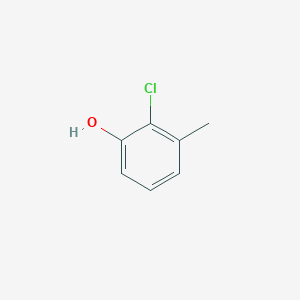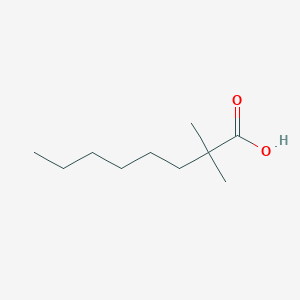
Diazodiphenylmethan
Übersicht
Beschreibung
Diazodiphenylmethane is an organic reagent with the chemical formula C₁₃H₁₀N₂ . It exists as red-black crystals that melt just above room temperature . This compound is known for its unique reactivity and is used in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
Diazodiphenylmethane is used in various scientific research applications, including:
- Chemistry: It is used to synthesize (diphenyl)methyl esters and ethers with carboxylic acids and alcohols, respectively .
- Biology: It is involved in the study of reaction mechanisms and intermediates in organic chemistry .
- Medicine: Its derivatives are explored for potential pharmacological activities .
- Industry: It is used in the synthesis of complex organic molecules and in high-performance liquid chromatography (HPLC) methods .
Wirkmechanismus
Target of Action
Diazodiphenylmethane (DDM) is an organic reagent that primarily targets carboxylic acids . It is used in the synthesis of (diphenyl)methyl esters and ethers . The compound interacts with carboxylic acids, leading to a series of reactions that result in the formation of these esters and ethers .
Mode of Action
DDM is a nucleophilic 1,3-dipole, which means it can donate a pair of electrons and form a bond with an electrophile . It reacts with carboxylic acids, which act as electrophiles, in a process known as esterification . This reaction involves the transfer of a proton from the carboxylic acid to DDM, forming a diphenylmethanediazonium carboxylate ion-pair . This ion-pair then undergoes further reactions, leading to the formation of the desired esters or ethers .
Biochemical Pathways
The biochemical pathways affected by DDM primarily involve the synthesis of (diphenyl)methyl esters and ethers . When DDM reacts with carboxylic acids, it forms a carbene and nitrogen gas upon illumination by ultraviolet light or heating . This carbene can then react with other molecules to form various compounds . .
Pharmacokinetics
Given its reactivity and instability , it is likely that DDM would be rapidly metabolized and excreted in biological systems
Result of Action
The primary result of DDM’s action is the synthesis of (diphenyl)methyl esters and ethers . These compounds can have various applications, depending on their specific structures For example, they could potentially be used in the development of new pharmaceuticals or chemical products.
Action Environment
The action of DDM is influenced by several environmental factors. For instance, the presence of a basic catalyst is necessary for the synthesis of DDM . Additionally, the reaction of DDM with carboxylic acids can be influenced by the solvent used . For example, the reaction rate of DDM with carboxylic acids is slower in dimethylformamide (DMF) at 40°C compared to diazomethane (DM) at 25°C . Furthermore, DDM is unstable and decomposes upon exposure to light or heat , suggesting that its action, efficacy, and stability are highly dependent on the environmental conditions.
Biochemische Analyse
Biochemical Properties
Diazodiphenylmethane is used to synthesize (diphenyl)methyl esters and ethers with carboxylic acids and alcohols . It can also generate the (diphenyl)methyl carbene and nitrogen gas upon illumination by ultraviolet light or heating
Molecular Mechanism
Diazodiphenylmethane can be used to synthesize (diphenyl)methyl esters and ethers with carboxylic acids and alcohols . It can also generate the (diphenyl)methyl carbene and nitrogen gas upon illumination by ultraviolet light or heating
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diazodiphenylmethane can be synthesized via the oxidation of benzophenone hydrazone with mercury (II) oxide in diethyl ether and the presence of a basic catalyst . An improved procedure involves dehydrogenation with oxalyl chloride . Another method includes the oxidation of benzophenone hydrazone with peracetic acid in the presence of a base and a trace of iodine .
Industrial Production Methods: While specific industrial production methods are not widely documented, the laboratory synthesis methods mentioned above can be scaled up for industrial purposes with appropriate safety and efficiency measures.
Analyse Chemischer Reaktionen
Types of Reactions: Diazodiphenylmethane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form benzophenone azine.
Photolysis: Upon illumination by ultraviolet light, it generates (diphenyl)methyl carbene and nitrogen gas.
Electrolysis: It can be electrolyzed to form the Ph₂CN₂ anion, which decomposes to form the Ph₂C⁻ anion radical.
Common Reagents and Conditions:
Oxidation: Mercury (II) oxide, peracetic acid, oxalyl chloride.
Photolysis: Ultraviolet light.
Electrolysis: Dimethylformamide, tetrabutylammonium perchlorate.
Major Products:
- Benzophenone azine
- (Diphenyl)methyl carbene
- Ph₂C⁻ anion radical
Vergleich Mit ähnlichen Verbindungen
- Diazomethane (CH₂N₂)
- Ethyl diazoacetate (N₂CHCOOEt)
- 9-Diazofluorene
Comparison: Diazodiphenylmethane is unique due to its stability and specific reactivity patterns. Unlike diazomethane, which is highly explosive, diazodiphenylmethane is more stable and can be handled with relatively less risk . Its ability to form (diphenyl)methyl carbene upon photolysis distinguishes it from other diazo compounds .
Eigenschaften
IUPAC Name |
[diazo(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLHXEGAYQFOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236941 | |
| Record name | Diazodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883-40-9 | |
| Record name | 1,1′-(Diazomethylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diazodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,1'-(diazomethylene)bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAZODIPHENYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG5TWB4MMS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diazodiphenylmethane primarily reacts with carboxylic acids via esterification, yielding the corresponding esters. [, , , , , , ] This reaction is widely studied for its kinetics and mechanistic insights, especially regarding solvent effects and substituent influence.
A: The rate-determining step in this reaction is the proton transfer from the carboxylic acid to Diazodiphenylmethane, leading to the formation of a diphenylmethyl cation intermediate. [, , ] This makes the reaction highly sensitive to the acidity of the carboxylic acid and the nature of the solvent.
ANone: The molecular formula of Diazodiphenylmethane is C13H10N2, and its molecular weight is 194.23 g/mol.
A: While the provided research papers do not delve into detailed spectroscopic characterization, Diazodiphenylmethane is known to exhibit characteristic absorption bands in UV-Vis and infrared spectroscopy. [, ] These spectroscopic techniques are commonly employed to monitor its reactions and determine rate constants.
A: Diazodiphenylmethane is relatively unstable and decomposes upon heating or exposure to light. [, ] Therefore, it is typically stored at low temperatures and handled with care.
A: Its instability necessitates in situ generation for many applications, especially those involving elevated temperatures. [, ] Researchers often generate Diazodiphenylmethane from a stable precursor like benzophenone hydrazone immediately before use.
A: While primarily used as a reagent, Diazodiphenylmethane's decomposition can be catalyzed by transition metal salts like copper(I) bromide. [] This catalytic decomposition leads to the formation of benzophenone azine and benzophenone, highlighting its potential in metal-catalyzed organic transformations.
A: Yes, computational studies have provided valuable insights into the reaction mechanisms and transition states involved in Diazodiphenylmethane chemistry. [, ] Molecular modeling and theoretical calculations can elucidate the influence of substituents and solvents on reactivity.
A: Substituents significantly influence the reactivity of Diazodiphenylmethane by altering the electron density at the reaction center (the diazo carbon). [, , ] Electron-withdrawing groups generally enhance its electrophilicity, leading to faster reaction rates. Conversely, electron-donating groups decrease reactivity.
A: Diazodiphenylmethane is best handled and stored under inert atmosphere and at low temperatures to minimize decomposition. [, ] While specific formulations are not discussed in the provided research, minimizing exposure to light, heat, and potential reactants is crucial for maintaining its stability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)

